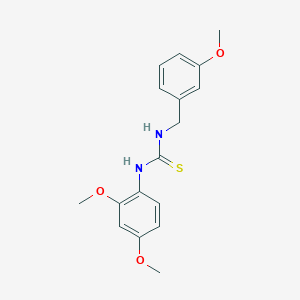
1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea, also known as DMTU, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DMTU is a thiourea derivative that has been studied for its antioxidant and anti-inflammatory properties.
Mecanismo De Acción
1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea acts as a potent antioxidant by scavenging free radicals and inhibiting lipid peroxidation. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has been shown to modulate multiple signaling pathways involved in oxidative stress and inflammation, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to improve tissue oxygenation, reduce edema, and improve blood flow. This compound has also been shown to reduce neuronal damage and improve cognitive function in animal models of traumatic brain injury. In addition, this compound has been shown to have anti-cancer effects by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has several advantages for lab experiments. It is easy to synthesize and purify, and it has a long shelf life. This compound is also stable under a variety of conditions, which makes it suitable for use in a variety of experiments. However, this compound has some limitations. It is not water-soluble, which limits its use in aqueous solutions. In addition, this compound has not been extensively studied in humans, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea. One area of research is to further explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another area of research is to investigate the mechanisms by which this compound exerts its antioxidant and anti-inflammatory effects. Additionally, future research could investigate the potential use of this compound as a radioprotective agent. Overall, this compound has shown promise as a therapeutic agent, and further research is needed to fully understand its potential.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that has been studied for its potential therapeutic applications. This compound has antioxidant and anti-inflammatory effects, and has been shown to improve functional outcomes in animal models of various diseases. This compound has several advantages for lab experiments, but also has limitations. Future research on this compound could lead to the development of new therapeutic agents for a variety of diseases.
Métodos De Síntesis
The synthesis of 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea involves the reaction of 2,4-dimethoxybenzaldehyde with 3-methoxybenzylamine in the presence of thiourea. The reaction occurs under mild conditions and yields this compound as a white crystalline solid. The purity of the compound can be confirmed by NMR spectroscopy.
Aplicaciones Científicas De Investigación
1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has been studied for its potential therapeutic applications, particularly in the treatment of various diseases that involve oxidative stress and inflammation. It has been shown to have antioxidant and anti-inflammatory effects in vitro and in vivo. This compound has been studied in animal models of ischemia/reperfusion injury, traumatic brain injury, and spinal cord injury. In these studies, this compound has been shown to reduce oxidative stress and inflammation, and improve functional outcomes.
Propiedades
Fórmula molecular |
C17H20N2O3S |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
1-(2,4-dimethoxyphenyl)-3-[(3-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C17H20N2O3S/c1-20-13-6-4-5-12(9-13)11-18-17(23)19-15-8-7-14(21-2)10-16(15)22-3/h4-10H,11H2,1-3H3,(H2,18,19,23) |
Clave InChI |
GXCNTERTJUVKSH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=S)NCC2=CC(=CC=C2)OC)OC |
SMILES canónico |
COC1=CC(=C(C=C1)NC(=S)NCC2=CC(=CC=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B215714.png)
![6-iodo-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-3-(2-methyl-2-propenyl)-4(3H)-quinazolinone](/img/structure/B215715.png)


![2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215723.png)
![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B215724.png)
![2-[(2,4-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B215725.png)





